Ceftobiprole

MRSA antimicrobial susceptibility surveillance

Ceftobiprole is the only FDA-approved β-lactam indicated for MRSA bacteremia including right-sided endocarditis. It delivers 99.3% MRSA susceptibility (MIC90 2 mg/L), retains activity against 87.3% of ceftaroline-nonsusceptible isolates, and shows 4-fold greater potency against E. faecalis versus ceftaroline. Its single-agent dual coverage of MRSA and P. aeruginosa eliminates reliance on combination regimens. Superior bacterial clearance in experimental MRSA endocarditis vs vancomycin, daptomycin, and linezolid (P<0.05 each). Procure independently—ceftaroline cannot substitute.

Molecular Formula C20H22N8O6S2
Molecular Weight 534.6 g/mol
CAS No. 209467-52-7
Cat. No. B606590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftobiprole
CAS209467-52-7
SynonymsCeftobiprole;  BAL 9141;  AC1OCFF8;  Zeftera;  UNII-5T97333YZK;  BAL-9141;  BAL9141.
Molecular FormulaC20H22N8O6S2
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O
InChIInChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
InChIKeyVOAZJEPQLGBXGO-SDAWRPRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceftobiprole (CAS 209467-52-7) for Scientific Procurement: Advanced-Generation Cephalosporin with Quantifiable Differentiation in MRSA and Gram-Negative Activity


Ceftobiprole is an advanced-generation (fifth-generation) parenteral cephalosporin prodrug (ceftobiprole medocaril) with a distinct pharmacological profile characterized by high-affinity binding to penicillin-binding protein 2a (PBP2a), conferring bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), while retaining broad Gram-negative coverage including Pseudomonas aeruginosa and Enterococcus faecalis [1]. It is FDA-approved for three distinct indications: Staphylococcus aureus bacteremia (SAB) including right-sided endocarditis, acute bacterial skin and skin structure infections (ABSSSI), and community-acquired bacterial pneumonia (CABP) [2].

Why Ceftobiprole Cannot Be Interchanged with Other Anti-MRSA Cephalosporins, Glycopeptides, or Oxazolidinones: Quantitative Differentiation for Procurement Decisions


Ceftobiprole exhibits quantitatively distinct activity profiles compared to its closest analogs that preclude therapeutic substitution. Unlike ceftaroline—the only other advanced-generation cephalosporin with anti-MRSA activity—ceftobiprole demonstrates differential susceptibility rates against MRSA clinical isolates (99.3% vs 94.7% susceptible) and retains clinically meaningful activity against 87.3% of ceftaroline-nonsusceptible isolates [1]. Additionally, ceftobiprole exhibits 4-fold greater potency against Enterococcus faecalis compared to ceftaroline (MIC90 of 2 mg/L vs 8 mg/L) [2]. Compared to non-β-lactam anti-MRSA agents, ceftobiprole achieves superior bacterial clearance in experimental MRSA endocarditis versus vancomycin, daptomycin, and linezolid (P<0.05 for each comparison) [3]. These quantifiable differences mandate independent procurement and formulary consideration.

Ceftobiprole Product-Specific Quantitative Evidence: Head-to-Head and Comparative Data for Procurement and Selection


Ceftobiprole Demonstrates Superior MRSA Susceptibility Rates Compared to Ceftaroline in Large-Scale U.S. Surveillance (2016–2022)

In a comprehensive U.S. surveillance study of 19,764 S. aureus clinical isolates collected from 37 medical centers (2016–2022), ceftobiprole demonstrated significantly higher susceptibility rates against MRSA compared to ceftaroline. Among 8,184 MRSA isolates tested, ceftobiprole susceptibility was 99.3% (MIC50/90 of 1/2 mg/L), while ceftaroline susceptibility was 94.7% (MIC50/90 of 0.5/1 mg/L). Furthermore, ceftobiprole retained activity against 87.3% (378/433) of ceftaroline-nonsusceptible isolates (MIC50/90 of 2/4 mg/L) [1].

MRSA antimicrobial susceptibility surveillance ceftaroline comparator

Ceftobiprole Demonstrates 4-Fold Greater Potency Against Enterococcus faecalis Compared to Ceftaroline

In a European surveillance study of 12,240 clinical isolates, ceftobiprole exhibited 4-fold greater activity against Enterococcus faecalis compared to ceftaroline. Ceftobiprole demonstrated MIC50/90 values of 0.5/2 mg/L against E. faecalis, whereas ceftaroline showed MIC50/90 values of 2/8 mg/L [1]. This represents a clinically meaningful difference in potency that may influence therapeutic selection in polymicrobial infections involving enterococci.

Enterococcus faecalis MIC90 Gram-positive coverage ceftaroline comparator

Ceftobiprole Achieves Superior Bacterial Clearance Versus Vancomycin, Daptomycin, and Linezolid in Experimental MRSA Endocarditis

In a rabbit model of MRSA aortic valve endocarditis caused by the homogeneously methicillin-resistant laboratory strain COL, ceftobiprole was compared head-to-head against vancomycin, daptomycin, and linezolid. Residual organisms in vegetations were significantly fewer in ceftobiprole-treated rabbits than in any other treatment group (P<0.05 for each comparison). Additionally, the numbers of organisms in spleens and in kidneys were significantly lower in ceftobiprole-treated rabbits than in linezolid- and vancomycin-treated animals (P<0.05 for each comparison) [1].

MRSA endocarditis in vivo efficacy bacterial clearance animal model

Ceftobiprole Achieves 100% Cumulative Fraction of Response (CFR) Against ICU MRSA Isolates, Outperforming Vancomycin and Daptomycin in Monte Carlo PK/PD Simulations

Monte Carlo simulation analysis comparing PK/PD target attainment of six anti-MRSA agents against ICU-isolated MRSA demonstrated that ceftobiprole (500 mg q8h, 2h infusion) and dalbavancin achieved the highest probability of reaching requisite PK/PD targets. The cumulative fraction of response (CFR) for ceftobiprole was 100%, compared to 70.6% for daptomycin 4 mg/kg qd, 88.8% for daptomycin 6 mg/kg qd, 82.4% for linezolid 600 mg bid, and 89.4% for vancomycin 1 g bid (98.3% for vancomycin 1.5 g bid) [1].

PK/PD Monte Carlo simulation ICU MRSA target attainment

Ceftobiprole Demonstrates Non-Inferiority to Daptomycin in Phase 3 SAB/Endocarditis Trial (ERADICATE) with Comparable 70-Day Success Rates

In the pivotal Phase 3 ERADICATE study, ceftobiprole was compared to daptomycin (with or without aztreonam) for the treatment of complicated Staphylococcus aureus bacteremia, including right-sided endocarditis. Ceftobiprole met the primary endpoint of non-inferiority, with an overall success rate of 69.8% versus 68.7% for daptomycin in the modified intention-to-treat (mITT) population at 70 days post-randomization (treatment difference +1.1%) [1]. Both treatments were well tolerated with similar adverse event profiles.

Staphylococcus aureus bacteremia endocarditis Phase 3 clinical trial daptomycin comparator

Ceftobiprole Activity Against Pseudomonas aeruginosa Is Comparable to Cefepime, Enabling Gram-Negative Coverage Not Provided by Ceftaroline

In the CANWARD 2007–2009 surveillance study of 15,011 Canadian clinical isolates, the in vitro activity of ceftobiprole against Pseudomonas aeruginosa was similar to that of cefepime, with both agents demonstrating an MIC90 of 16 μg/mL [1]. This represents a meaningful differentiation from ceftaroline, which lacks clinically relevant antipseudomonal activity and is not indicated for infections where P. aeruginosa is suspected. Ceftobiprole also demonstrated activity against ESBL-negative Enterobacteriaceae comparable to ceftazidime, ceftriaxone, and cefepime [2].

Pseudomonas aeruginosa Gram-negative coverage cefepime comparator broad-spectrum

Ceftobiprole Procurement-Linked Application Scenarios: Evidence-Based Use Cases for Scientific and Clinical Selection


Scenario 1: MRSA Bacteremia and Right-Sided Endocarditis Requiring β-Lactam Therapy

Ceftobiprole is the only FDA-approved β-lactam antibiotic indicated for the treatment of Staphylococcus aureus bacteremia (SAB), including right-sided endocarditis caused by MRSA [1]. In the Phase 3 ERADICATE trial, ceftobiprole demonstrated non-inferiority to daptomycin with a 70-day success rate of 69.8% vs 68.7% [2]. Procurement in this scenario is justified for institutions seeking a β-lactam alternative that avoids daptomycin-associated myopathy risk and CPK monitoring requirements. The 100% CFR in PK/PD simulations supports predictable therapeutic exposure in ICU settings [3].

Scenario 2: Empiric Therapy for Serious Infections Requiring Concurrent MRSA and Pseudomonas aeruginosa Coverage

Ceftobiprole provides single-agent coverage against both MRSA (99.3% susceptible among U.S. isolates; MIC90 2 mg/L) [4] and P. aeruginosa (MIC90 16 μg/mL, comparable to cefepime) [5]. This dual-spectrum profile is not available with ceftaroline, which lacks clinically relevant antipseudomonal activity. Procurement is indicated for hospital formularies seeking to reduce reliance on combination regimens (e.g., vancomycin plus antipseudomonal β-lactam) in empiric treatment of healthcare-associated pneumonia or complicated skin infections where both pathogens are of concern.

Scenario 3: Documented or Suspected Ceftaroline-Nonsusceptible MRSA Infections

Among MRSA isolates nonsusceptible to ceftaroline, ceftobiprole retains activity against 87.3% of strains (n=433; MIC50/90 2/4 mg/L) [4]. This cross-resistance gap is clinically meaningful for institutions with documented ceftaroline resistance. Procurement of ceftobiprole provides a therapeutic option for patients with ceftaroline-nonsusceptible MRSA infections, supported by the distinct molecular binding characteristics of ceftobiprole to mutated PBP2a variants.

Scenario 4: Polymicrobial Infections Involving MRSA and Enterococcus faecalis

Ceftobiprole demonstrates 4-fold greater potency against E. faecalis (MIC90 2 mg/L) compared to ceftaroline (MIC90 8 mg/L) [6]. This differential activity supports procurement of ceftobiprole over ceftaroline in settings with high prevalence of polymicrobial infections involving both MRSA and enterococci, such as complicated intra-abdominal infections, diabetic foot infections, or polymicrobial bacteremia. Single-agent ceftobiprole may reduce the need for adjunctive ampicillin or vancomycin for enterococcal coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftobiprole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.